molecular formula C9H12FN B1340345 [1-(2-Fluorophenyl)ethyl](methyl)amine CAS No. 926213-41-4

[1-(2-Fluorophenyl)ethyl](methyl)amine

Cat. No.: B1340345
CAS No.: 926213-41-4
M. Wt: 153.2 g/mol
InChI Key: QEHQNPXQYYTODW-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethylamine: is a chemical compound with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications . The compound features a phenyl ring substituted with a fluorine atom and an ethyl group, which is further substituted with a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)ethylamine typically involves the reaction of 2-fluorophenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine .

Industrial Production Methods: In industrial settings, the production of 1-(2-Fluorophenyl)ethylamine may involve large-scale hydrogenation processes using high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-Fluorophenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylethylamines.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenylethylamine: Lacks the fluorine substitution and has different pharmacological properties.

    Fluoroamphetamine: Contains a fluorine atom but differs in the position and type of substitution on the phenyl ring.

    Methamphetamine: Similar structure but lacks the fluorine atom and has different biological activity.

Uniqueness:

Properties

IUPAC Name

1-(2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHQNPXQYYTODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588263
Record name 1-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926213-41-4
Record name 1-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(2-Fluorophenyl)ethyl]methylamine
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